6-ethyl-4-oxo-N-(pyridin-4-ylmethyl)-4H-chromene-2-carboxamide
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Overview
Description
6-ETHYL-4-OXO-N-[(PYRIDIN-4-YL)METHYL]-4H-CHROMENE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ETHYL-4-OXO-N-[(PYRIDIN-4-YL)METHYL]-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-hydroxycoumarin with an appropriate aldehyde to form the chromene core. This is followed by the introduction of the pyridin-4-ylmethyl group through a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-ETHYL-4-OXO-N-[(PYRIDIN-4-YL)METHYL]-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar chromene core and exhibit diverse biological activities.
Quinoline Derivatives: Known for their therapeutic potential, including antimalarial and antimicrobial properties.
Indole Derivatives: Exhibit a wide range of biological activities, including antiviral and anticancer effects.
Uniqueness
6-ETHYL-4-OXO-N-[(PYRIDIN-4-YL)METHYL]-4H-CHROMENE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H16N2O3 |
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Molecular Weight |
308.3 g/mol |
IUPAC Name |
6-ethyl-4-oxo-N-(pyridin-4-ylmethyl)chromene-2-carboxamide |
InChI |
InChI=1S/C18H16N2O3/c1-2-12-3-4-16-14(9-12)15(21)10-17(23-16)18(22)20-11-13-5-7-19-8-6-13/h3-10H,2,11H2,1H3,(H,20,22) |
InChI Key |
DGPAZXUSDBZRJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCC3=CC=NC=C3 |
Origin of Product |
United States |
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